molecular formula C21H20ClN3O6S2 B3010179 N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1223977-83-0

N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B3010179
CAS RN: 1223977-83-0
M. Wt: 509.98
InChI Key: JTDKQMKLWZPYIC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O6S2 and its molecular weight is 509.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader class of chemicals that have been synthesized and characterized for their potential in various applications. Research efforts have included the design and synthesis of derivatives with multifunctional moieties, exploring their antibacterial, anti-enzymatic, and cytotoxic behaviors. For example, a study by Nafeesa et al. (2017) details the synthesis of N-substituted derivatives and their evaluation against bacterial strains and enzyme inhibition, providing insights into their structural and functional attributes through spectral analytical techniques (Nafeesa et al., 2017).

Pharmacological Evaluation

While explicit details on the pharmacological evaluation of the exact compound were not identified, research on structurally related compounds offers a glimpse into potential applications. Studies have focused on antibacterial screening, enzyme inhibition, and assessing cytotoxic behavior, which are critical in developing new therapeutic agents. The methodology typically involves synthesizing various derivatives, followed by in vitro testing against selected bacterial strains and enzymes to determine efficacy and potential therapeutic value.

Molecular Structure Analysis

Crystal structure analysis and conformational studies of related compounds provide foundational knowledge for understanding the interaction mechanisms and designing more effective derivatives. Research by Subasri et al. (2016) and others has explored the crystal structures of similar compounds, revealing their conformational behavior and intramolecular interactions, which are crucial for predicting biological activity and optimizing pharmacological properties (Subasri et al., 2016).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O6S2/c1-30-16-8-7-15(9-17(16)31-2)33(28,29)18-11-24-21(25-20(18)27)32-12-19(26)23-10-13-3-5-14(22)6-4-13/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDKQMKLWZPYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

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